molecular formula C12H17FO7 B13442788 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride

Cat. No.: B13442788
M. Wt: 292.26 g/mol
InChI Key: SAOYKKJFCIMXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride primarily undergoes substitution reactions, particularly in glycosylation processes. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are glycosides and glycoconjugates, which are essential in various biological and chemical applications .

Scientific Research Applications

Chemistry: In chemistry, 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions and developing glycomimetics .

Biology: In biological research, this compound is used to study cell surface carbohydrates and their roles in cell signaling, adhesion, and immune response. It is also employed in the synthesis of glycoproteins and glycolipids .

Medicine: In medicine, this compound is used in the development of vaccines and therapeutic agents. Its role in glycosylation is critical for the production of biologically active glycoproteins and other glycoconjugates .

Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex carbohydrates for various applications .

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

  • 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
  • 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride

Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .

Properties

Molecular Formula

C12H17FO7

Molecular Weight

292.26 g/mol

IUPAC Name

(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate

InChI

InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3

InChI Key

SAOYKKJFCIMXDB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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